2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
Description
This compound belongs to the thienopyrimidine family, a class of heterocyclic molecules notable for their diverse pharmacological activities. Structurally, it features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,4-dimethylphenyl group and at position 2 with a sulfanyl-linked N-ethyl-N-phenylacetamide side chain. The N-ethyl-N-phenylacetamide moiety contributes to solubility modulation and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-20-12-13-30-22(20)23(29)27(24)19-11-10-16(2)17(3)14-19/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZROSNARCBFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a member of the thienopyrimidine class of compounds, which have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 440.59 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a dimethylphenyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.59 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thienopyrimidine derivatives have been shown to exhibit antitumor , antimicrobial , and anti-inflammatory properties through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, similar to other antifolate agents that target dihydrofolate reductase (DHFR), leading to reduced proliferation of cancer cells.
- Modulation of Signaling Pathways : It can disrupt critical signaling pathways by interacting with receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, enhancing its potential as an anticancer agent.
Anticancer Activity
Multiple studies have evaluated the anticancer potential of thienopyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
- Study Findings :
Antimicrobial Activity
Research has also explored the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives:
- In Vitro Testing : Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Comparison with Similar Compounds
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Core Differences: Utilizes a thieno[2,3-d]pyrimidin-4-one scaffold instead of [3,2-d] isomer. The [2,3-d] isomer alters π-electron distribution, affecting molecular planarity and dipole interactions .
- Substituent Variations :
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- Core Similarities: Shares the [2,3-d] thienopyrimidine core.
- Key Modifications: Position 3: Ethyl group (vs. 3,4-dimethylphenyl). Acetamide Side Chain: N-(4-isopropylphenyl).
N-(3,4-Dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Core and Substituent Differences :
Functional Analogues with Modified Heterocyclic Cores
Pyrido[2,3-d]pyrimidin-4-one Derivatives
- Example : BD103 (N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide).
- Core Differences : Replacement of thiophene with pyridine increases aromaticity and alters binding pocket compatibility.
- Pharmacological Impact : Enhanced interaction with kinases due to pyridine’s nitrogen lone pairs .
Quinazolin-4-one Derivatives
- Example: Decanoic acid {1-[3-(4-cyanophenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide.
- Core Differences: Larger quinazoline ring system provides additional sites for substitution but reduces metabolic stability compared to thienopyrimidines .
Pharmacological and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
